molecular formula C10H20N2O2S B8110801 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane

1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane

Cat. No.: B8110801
M. Wt: 232.35 g/mol
InChI Key: LZNSRSXXAHGXPY-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,8-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that are optimized for large-scale production. These methods often include the use of olefin metathesis reactions catalyzed by Grubbs catalysts, which provide high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, sulfoxides, and sulfones, which can be further utilized in different chemical applications .

Scientific Research Applications

1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane is unique due to its specific combination of sulfur and nitrogen atoms in the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methylsulfonyl-1,8-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-3-2-5-10(12)6-4-7-11-9-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSRSXXAHGXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC12CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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